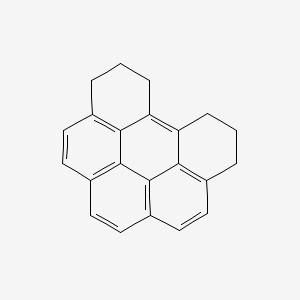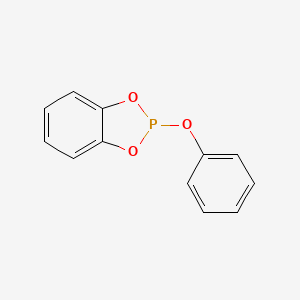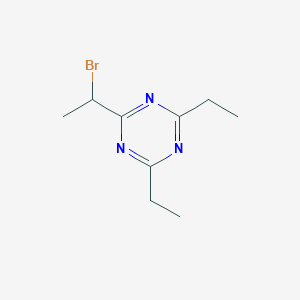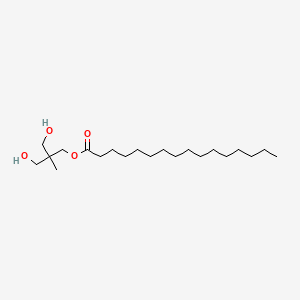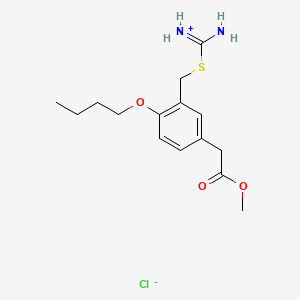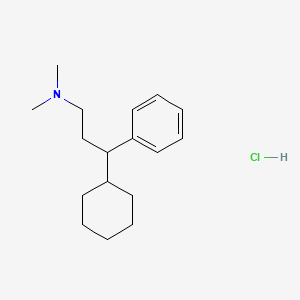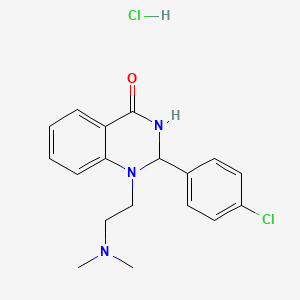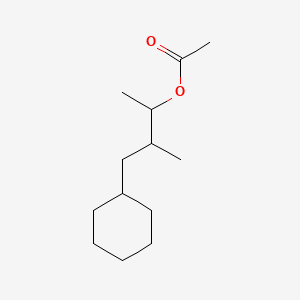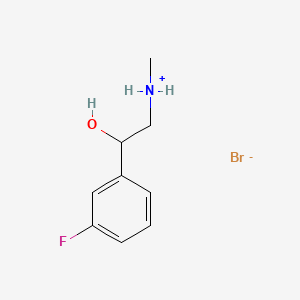![molecular formula C10H9N5S B15342034 Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]- CAS No. 3751-46-0](/img/structure/B15342034.png)
Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is a chemical compound with the molecular formula C10H9N5S. It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a propiononitrile moiety through a sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-bromopropiononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .
化学反応の分析
Types of Reactions: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various electrophilic groups onto the phenyl ring.
科学的研究の応用
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways .
類似化合物との比較
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole and phenyl moieties but lacks the propiononitrile group.
3-(1H-Tetrazol-5-yl)propiononitrile: Similar structure but without the phenyl group.
5-Phenyl-1H-tetrazole: Contains the phenyl and tetrazole groups but lacks the thio and propiononitrile functionalities.
Uniqueness: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is unique due to the combination of its tetrazole, phenyl, and propiononitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
3751-46-0 |
|---|---|
分子式 |
C10H9N5S |
分子量 |
231.28 g/mol |
IUPAC名 |
3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChIキー |
MRIBCCHYZOSDOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




